molecular formula C12H14O3S B8502924 Methyl 5-phenylthio-3-oxo-pentanoate CAS No. 51849-20-8

Methyl 5-phenylthio-3-oxo-pentanoate

Cat. No.: B8502924
CAS No.: 51849-20-8
M. Wt: 238.30 g/mol
InChI Key: LQQVPQYWELNQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-phenylthio-3-oxo-pentanoate is a useful research compound. Its molecular formula is C12H14O3S and its molecular weight is 238.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

51849-20-8

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

methyl 3-oxo-5-phenylsulfanylpentanoate

InChI

InChI=1S/C12H14O3S/c1-15-12(14)9-10(13)7-8-16-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

LQQVPQYWELNQJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CCSC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (60%) (815 mg, 20.39 mmol) in THF-HMPA (20 ml, 5 ml) was added methylacetoacetate (2.0 g, 18.5 mmol) in THF (5 ml) at 0° C. The mixture was stirred for 10 min. at 0° C. under nitrogen atmosphere. BuLi (12.3 ml, 20.39 mmol) was dropwise added and the red mixture was stirred for 15 min. at 0° C. Then a solution of chlorothioanisole (2.7 ml, 20.39 mmol) in THF (5 ml) was added to the mixture at 0° C. The mixture was stirred for 1 h at -5° C. The mixture was quenched with H2O, then extracted with AcOEt (100 ml×2). AcOEt layer was washed with H2O (10 ml×2) and brine (10 ml), then dried over MgSO4 and evaporated. The residue was purified by a silica gel column chromatography (150 g, hexane :AcOEt=6:1) to give a colorless oil (1.0 g, 22.7%).
Name
Quantity
815 mg
Type
reactant
Reaction Step One
Name
THF HMPA
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.3 mL
Type
reactant
Reaction Step Three
Quantity
2.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
22.7%

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